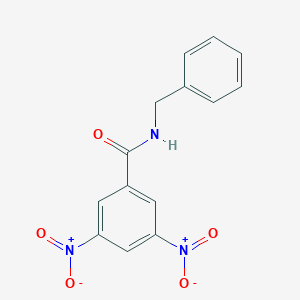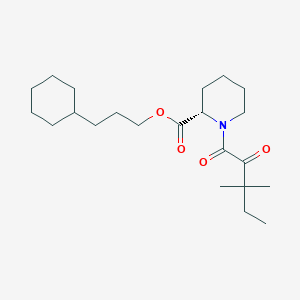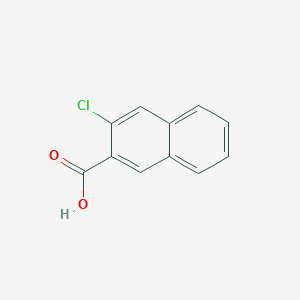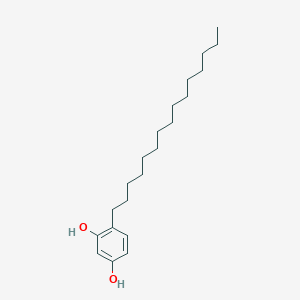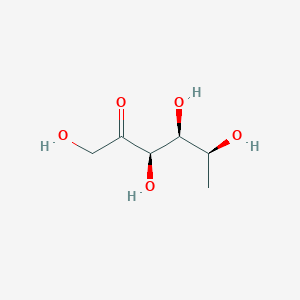![molecular formula C11H11BrN2 B173845 7-Bromo-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole CAS No. 108061-47-8](/img/structure/B173845.png)
7-Bromo-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Une série de dérivés du 7-Bromo-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole a montré une activité antitumorale élevée. Ces dérivés ont été conçus en introduisant un groupe alkyle ou aralkyle et un groupe sulfonyle, qui sont considérés comme des pharmacophores de certains médicaments antitumoraux. Ils ont démontré une activité antiproliférative modérée à excellente contre diverses lignées cellulaires cancéreuses, notamment Hela, A549, HepG2 et MCF-7, avec des valeurs de CI50 allant de 0 à 100 µM .
Docking moléculaire et dynamique
Les dérivés du composé ont été utilisés dans des études de docking moléculaire pour comprendre leurs orientations de liaison dans le site actif du c-Met, une protéine associée au cancer. Des simulations de dynamique moléculaire ont également été réalisées pour évaluer les stabilités de liaison entre ces composés et leurs récepteurs, ce qui est crucial pour le développement de thérapies anticancéreuses ciblées .
Synthèse des intermédiaires clés
Le this compound sert d'intermédiaire clé dans la synthèse de diverses structures pharmacologiquement pertinentes. La synthèse de ces intermédiaires est essentielle pour le développement de nouveaux médicaments et la compréhension de leurs mécanismes d'action .
Études sur les maladies neurodégénératives
Ce composé a été utilisé dans des études axées sur les maladies neurodégénératives. Il est utilisé comme réactif pour la synthèse d'alcaloïdes indolyl-β-carboline, qui présentent un intérêt en raison de leurs effets thérapeutiques potentiels sur les affections neurodégénératives .
Recherche anti-VIH
Des dérivés d'indole, y compris ceux apparentés au this compound, ont été rapportés dans la conception de nouveaux composés présentant une activité anti-VIH potentielle. Des études de docking moléculaire de ces dérivés ont été réalisées pour évaluer leur efficacité en tant qu'agents anti-VIH .
Bloc de construction chimique
En tant que composé hétérocyclique, le this compound est un bloc de construction précieux en chimie médicinale. Il est utilisé pour construire des molécules plus complexes qui peuvent avoir diverses activités biologiques et applications dans la découverte de médicaments .
Mécanisme D'action
Target of Action
The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .
Mode of Action
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .
Biochemical Pathways
It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .
Action Environment
The action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.
Analyse Biochimique
Biochemical Properties
It has been found to show high anti-tumor activity .
Cellular Effects
In cellular studies, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown to have a significant impact on various types of cells. It has been found to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is complex and involves several steps. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s effects change over time, with potential long-term effects on cellular function .
Propriétés
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQVIJZAMMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434588 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108061-47-8 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
